molecular formula Cl4H6N2Pt B101122 Diamminetetrachloroplatinum CAS No. 16893-05-3

Diamminetetrachloroplatinum

Cat. No. B101122
CAS RN: 16893-05-3
M. Wt: 371 g/mol
InChI Key: RBHOYUZKIANPPG-UHFFFAOYSA-J
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Description

Diamminetetrachloroplatinum is a platinum-based compound with potential antitumor properties. It is characterized by a platinum center coordinated by two ammine (NH3) ligands and four chloride (Cl) ligands. The compound has been the subject of various studies due to its structural similarities with other platinum compounds and its potential applications in cancer treatment.

Synthesis Analysis

The synthesis of diamminetetrachloroplatinum-related compounds often involves the reaction of platinum salts with specific ligands. For instance, the synthesis of cis-diammine tetraplatinum squarate, a structural analogue of platinum blues, is achieved through the reaction of the cis-dichlorodiammine hydrolysis product with squaric acid, resulting in green crystals indicative of a tetranuclear chain bridged by squaric ligands . Similarly, cis-1,4-Diaminocyclohexanetetrachloroplatinum(IV), another antitumor agent, is synthesized using cis-1,4-diaminocyclohexane as a novel carrier ligand, leading to a complex with a slightly distorted octahedral coordination .

Molecular Structure Analysis

The molecular structure of diamminetetrachloroplatinum and its analogues has been extensively studied using X-ray diffraction techniques. For example, the crystal structure of cis-diammineplatinum α-pyrrolidone violet reveals a nonstoichiometric tetranuclear compound with a triclinic crystal system and a chain of four platinum atoms linked by bridging pyrrolidone ligands . Another study on cis-diamminebis{9-[(2-hydroxyethoxy)methyl]guanine}platinum(II) chloride dihydrate shows the Pt atom cis-coordinated by two ammine ligands and an N atom from each of two ligands, with a geometry that slightly deviates from square-planarity .

Chemical Reactions Analysis

The reactivity of diamminetetrachloroplatinum compounds with nucleotides and nucleosides has been a subject of interest. For instance, cis-diammineplatinum(II) forms stable complexes with inosine and its derivatives, with coordination occurring at specific nitrogen atoms of the base . These interactions are characterized using techniques like Raman spectrophotometry and 1H NMR spectroscopy, providing insights into the binding mechanisms and potential biological implications.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamminetetrachloroplatinum compounds are closely related to their molecular structure and bonding. Vibrational spectroscopy studies, such as the one conducted on cis-diamminetetrachloroplatinum, provide detailed information on the vibrational frequencies and force constants of the molecule, which are essential for understanding the compound's behavior in different environments . The electronic structure and vibrational spectra of cis-diammine(orotato)platinum(II), a potential cisplatin analogue, have also been investigated using density functional theory and experimental methods, revealing the nature of platinum-ligand bonding and the stability of the complex .

Scientific Research Applications

Molecular Mechanisms and Cellular Interactions

Molecular Mechanisms of Cisplatin Cisplatin, also known as cis-diamminedichloroplatinum(II), is recognized for its ability to crosslink with DNA's purine bases, interfering with DNA repair mechanisms, causing DNA damage, and subsequently inducing apoptosis in cancer cells. It operates through multiple mechanisms, with the most prominent involving DNA lesions, DNA damage response activation, and mitochondrial apoptosis induction. However, the development of chemoresistance often leads to therapeutic failure, prompting extensive research into overcoming this issue (Dasari & Tchounwou, 2014). (Galluzzi et al., 2012).

Cisplatin Resistance and Systems Biology Resistance to cisplatin is a significant barrier in cancer therapy. A systems biology approach has been utilized to unravel the complex circuitries underpinning cisplatin resistance, aiming to develop rational approaches to tackle this clinically relevant problem. High-content and high-throughput screening technologies have accelerated the discovery of pathways that may be targeted to prevent or reverse cisplatin resistance (Galluzzi et al., 2014).

Nanotechnology in Drug Delivery

Ultrasmall Iron Oxide Nanoparticles for Drug Delivery Ultrasmall iron oxide nanoparticles have been explored as nanotransporters of cis-diamminetetrachloroplatinum (IV), a cisplatin prodrug, in cellular models. These nanoconjugates have shown potential in overcoming drug resistance, with their cellular uptake and drug delivery capabilities being significantly higher compared to cisplatin. The quantitative analytical tools developed provide crucial information for characterizing nanoplatforms, especially to overcome drug resistance (Turiel-Fernández et al., 2021).

Nanotechnology-Based Drug Delivery Systems Recent progress in nanotechnology-based drug delivery systems has shown promise in addressing the limitations of cisplatin, such as poor aqueous solubility, drug resistance, and toxicity. These innovative delivery systems encapsulate cisplatin in various nanocarriers, potentially enhancing its therapeutic efficacy and reducing side effects. The advancements in nano-delivery systems are critical for the future of cisplatin-based chemotherapy (Farooq et al., 2019).

Safety And Hazards

Diamminetetrachloroplatinum(IV) is classified as having acute toxicity, serious eye damage, and can cause skin and respiratory sensitization . It is toxic if swallowed and may cause an allergic skin reaction .

Future Directions

The development of new platinum anticancer drugs is of great interest to minimize the toxic effects of such drugs and also to broaden the spectrum of treatable cancers . Future research will likely focus on the development of new platinum drug candidates, such as sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum(IV) prodrugs, and platinum-based drug delivery systems .

properties

IUPAC Name

azane;platinum(4+);tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHOYUZKIANPPG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H6N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937639
Record name Platinum(4+) chloride--ammonia (1/4/2)
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Molecular Weight

371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diamminetetrachloroplatinum

CAS RN

16893-06-4, 16893-05-3, 16949-90-9
Record name trans-Diamminetetrachloroplatinum
Source CAS Common Chemistry
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Record name cis-Diamminetetrachloroplatinum
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diamminetetrachloroplatinum
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Record name Diamminetetrachloroplatinum(II)
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Record name Platinum(4+) chloride--ammonia (1/4/2)
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Record name Diamminetetrachloroplatinum
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
J Dong, Y Ren, S Huo, S Shen, J Xu, H Tian… - Dalton Transactions, 2016 - pubs.rsc.org
The reductions of Pt(IV) anticancer prodrugs [Pt(dach)Cl4] (ormaplatin/tetraplatin), cis-[Pt(NH3)2Cl4], and cis,cis,trans-[Pt(NH3)2Cl2Br2] by the several dominant reductants in human …
Number of citations: 38 pubs.rsc.org
T Lu, J Dong, C Nan, S Huo, S Shen, S Sun… - Transition Metal …, 2015 - Springer
The interactions between Pt(IV) anticancer prodrugs incorporating two ammines/amines in trans positions in their equatorial planes and some important thiols have not been exploited …
Number of citations: 8 link.springer.com
L Zhou, T Li, Y Sun, H Tian, C Gao, C Liu… - … Journal of Chemical …, 2021 - Wiley Online Library
Cysteamine (CA) and d‐penicillamine (Pen) are the thiol‐containing drugs and good antioxidants. Their reactions with a cisplatin Pt(IV) prodrug cis‐diamminetetrachloroplatinum(IV) (cis…
Number of citations: 3 onlinelibrary.wiley.com
D Screnci, HM Er, TW Hambley, P Galettis… - British journal of …, 1997 - nature.com
The diaminocyclohexane platinum (Pt (DACH)) derivatives ormaplatin and oxaliplatin have caused severe and dose-limiting peripheral sensory neurotoxicity in a clinical trial. We …
Number of citations: 48 www.nature.com
H Razaka, B Salles, G Villani, NP Johnson - Chemico-biological …, 1986 - Elsevier
After exposure of bacteria to equal concentrations of cis-diamminedichloroplatinum(II) (DDP) and cis-diamminetetrachloroplatinum(IV) (DTP), the intracellular concentration of DTP was …
Number of citations: 10 www.sciencedirect.com
L Chong-de, J Li-juan, T Wen-xia - Spectrochimica Acta Part A: Molecular …, 1993 - Elsevier
The normal coordinate analysis of cis-diamminetetrachloroplatinum has been carried out by using a modified Urey—Bradley force field. According to the molecular structure, 45 internal …
Number of citations: 7 www.sciencedirect.com
ATM Marcelis, J Reedijk - Recueil des Travaux Chimiques des …, 1983 - Wiley Online Library
In 1964, Rosenberg observed that neutral platinum coordination compounds cause inhibition of cell division and induction of filamentous growth of E. coli cells192; this discovery rapidly …
Number of citations: 95 onlinelibrary.wiley.com
ACM Plooy, M van Dijk, PHM Lohman - Cancer research, 1984 - AACR
… One trans-compound [trans-diamminetetrachloroplatinum(IV)] resembled the cis complexes with respect to the overall kinetics of formation and disappearance of this type of lesion, but …
Number of citations: 242 aacrjournals.org
EL Weaver, RN Bose - Journal of inorganic biochemistry, 2003 - Elsevier
… Variation of pseudo first order rate constants for the reduction of cis-diamminetetrachloroplatinum(IV) in the presence and absence of 6.0 mM cisplatin as a function of ascorbic acid …
Number of citations: 55 www.sciencedirect.com
D Turiel-Fernández, L Gutiérrez-Romero… - Analytica Chimica …, 2021 - Elsevier
Ultrasmall iron oxide nanoparticles (<10 nm) were explored here as nanotransporters of cis-diamminetetrachloroplatinum (IV) (a cisplatin prodrug) in cellular models. The coating of the …
Number of citations: 29 www.sciencedirect.com

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